molecular formula C9H10Cl2O2 B104792 2-(2,6-Dichlorobenzyloxy)ethanol CAS No. 85309-91-7

2-(2,6-Dichlorobenzyloxy)ethanol

Cat. No. B104792
M. Wt: 221.08 g/mol
InChI Key: MCVIDUDFKDIJMZ-UHFFFAOYSA-N
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Patent
US08198483B2

Procedure details

50% aq NaOH (1.89 L), 2-(2,6-dichlorobenzyloxy)ethanol (473.2 g), 1,6-dibromohexane (2.44 kg, 5eq) and tetrabutylammonium bromide (34.1 g, 5 mol %) in toluene (1.89 L) was heated to 55-60° C. for 8-20 h. On cooling water (558 mL) and toluene (558 mL) were added. The aqueous phase was separated and diluted with water (1 L) then back extracted with toluene (1.1 L). The combined toluene extracts were washed twice with water (2.2 L), then evaporated to dryness on a rotary evaporator. The excess 1,6-dibromohexane was removed using a wiped film evaporator, and the resulting crude product chromatographed on silica (5 kg Biotage), eluting with 5% ethyl acetate in petrol 60/80, to give the title compound (503.2 g)—LC RT=7.0 min.
Name
Quantity
1.89 L
Type
reactant
Reaction Step One
Quantity
473.2 g
Type
reactant
Reaction Step One
Quantity
2.44 kg
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
catalyst
Reaction Step One
Quantity
1.89 L
Type
solvent
Reaction Step One
Name
Quantity
558 mL
Type
reactant
Reaction Step Two
Quantity
558 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:5]=1[CH2:6][O:7][CH2:8][CH2:9][OH:10].[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]Br.O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][O:10][CH2:9][CH2:8][O:7][CH2:6][C:5]1[C:4]([Cl:3])=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:15] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.89 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
473.2 g
Type
reactant
Smiles
ClC1=C(COCCO)C(=CC=C1)Cl
Name
Quantity
2.44 kg
Type
reactant
Smiles
BrCCCCCCBr
Name
Quantity
34.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1.89 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
558 mL
Type
reactant
Smiles
O
Name
Quantity
558 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
ADDITION
Type
ADDITION
Details
diluted with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
then back extracted with toluene (1.1 L)
WASH
Type
WASH
Details
The combined toluene extracts were washed twice with water (2.2 L)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The excess 1,6-dibromohexane was removed
CUSTOM
Type
CUSTOM
Details
a wiped film evaporator
CUSTOM
Type
CUSTOM
Details
the resulting crude product chromatographed on silica (5 kg Biotage)
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in petrol 60/80

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCOCCOCC1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 503.2 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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